molecular formula C13H20O3 B7795216 Vomifoliol CAS No. 50763-73-0

Vomifoliol

Cat. No. B7795216
CAS RN: 50763-73-0
M. Wt: 224.30 g/mol
InChI Key: KPQMCAKZRXOZLB-KOIHBYQTSA-N
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Description

(6S,9R)-vomifoliol is a (6S)-vomifoliol with a R configuration for the hydroxy group at position 9. It has a role as a phytotoxin and a metabolite. It is an enantiomer of a (6R,9S)-vomifoliol.
(6S,9R)-vomifoliol is a natural product found in Sida acuta, Macrococculus pomiferus, and other organisms with data available.

Scientific Research Applications

  • Isolation and Spectroscopic Analysis :

    • Vomifoliol has been isolated from various plants such as Echiochilon fruticosum and characterized using spectroscopic techniques, indicating its significance in phytochemistry research (Hammami et al., 2004).
  • Immunosuppression :

    • Studies have shown vomifoliol to significantly inhibit calcineurin, a target enzyme in the NFAT signaling pathway, thus exhibiting immunosuppressive effects. This indicates its potential as a low-toxic natural immunosuppressant (Zhang et al., 2021).
  • Plant Physiology and Growth :

    • Vomifoliol has been found to influence stomatal aperture and plant growth. It has been shown to cause stomatal closure in epidermal strips of Eichhornia crassipes, similar to abscisic acid, and has had varied effects on the germination of lettuce seeds and the growth of cucumber seedlings (Coke et al., 2004).
  • Neuroprotective Effects :

    • Vomifoliol isolated from Tarenna obtusifolia Merr. exhibited neuroprotective effects against amyloid-beta-induced cytotoxicity in neuroblastoma SH-SY5Y cells, suggesting its potential in neurodegenerative disease research (Tan et al., 2020).
  • Diabetes Management :

    • A novel α-glucosidase inhibitor, vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside, was isolated from Diospyros Kaki leaves and exhibited significant anti-α-glucosidase activity, suggesting its potential application in managing Type 2 diabetes mellitus (Wang et al., 2011).
  • Lipid Peroxidation Inhibition :

    • Compounds including vomifoliol isolated from the stem bark of Eucalyptus globulus showed significant lipid peroxidation inhibitory activity, indicating potential applications in preventing oxidative stress and associated diseases (Yun et al., 2000).

properties

IUPAC Name

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQMCAKZRXOZLB-KOIHBYQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009964
Record name (+)-Vomifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vomifoliol

CAS RN

23526-45-6, 50763-73-0
Record name (+)-Vomifoliol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23526-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vomifoliol, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Vomifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOMIFOLIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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